1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its pyridine and pyrrole rings, along with chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the appropriate pyridine and pyrrole precursors. One common approach is the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This involves using high-purity starting materials, precise temperature control, and efficient catalysts to ensure high yields and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions at the pyridine or pyrrole rings can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interactions of pyridine and pyrrole derivatives with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
Uniqueness: 1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-8-2-1-3-16-9(8)17-4-6(10(18)19)7(5-17)11(13,14)15/h1-5H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYHETVYYRJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C(=C2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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